2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone
Description
2-Chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a tricyclic heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with a chlorine atom at position 2 and an ethanone moiety at position 1. This structure combines a seven-membered oxazepine ring fused with two benzene rings, creating a rigid planar framework. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
1-(6H-benzo[b][1,4]benzoxazepin-5-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-9-15(18)17-10-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUACEXFGDIRLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation . Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles .
Industrial Production Methods
Industrial production of this compound may employ scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation . These methods are advantageous due to their efficiency and the ability to produce the compound in high yields.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone has been explored for its potential as a therapeutic agent due to its diverse biological activities:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown significant selectivity towards cancer cells over normal cells, with promising results in inhibiting cell growth in breast cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 97.3 |
| Compound B | U87 | 107.4 |
- Antibacterial Properties : Initial evaluations of its antibacterial activity against various strains have shown limited effects at concentrations ranging from 12.5 to 100 µM, indicating the need for further research to assess its potential as an antibacterial agent.
Neurological Disorders
The compound is also being investigated for its potential use in treating neurological disorders. Its structural similarities to other dibenzo derivatives suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Synthetic Chemistry
In synthetic chemistry, 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone serves as a precursor for the synthesis of various dibenzo derivatives. These derivatives are being explored for their pharmacological properties and potential applications in drug development.
Case Studies
Several studies have evaluated the biological activities of dibenzo derivatives, including:
- Anti-Tubercular Activity : A study assessed various dibenzo derivatives for their efficacy against Mycobacterium tuberculosis using the Lowenstein-Jensen medium method. While none exhibited significant anti-inflammatory activity, some demonstrated notable inhibition against tuberculosis bacteria.
- Cytotoxicity Studies : In laboratory settings, the cytotoxicity of related compounds was evaluated on multiple cancer cell lines. The findings indicated that structural modifications could enhance the cytotoxic properties of these compounds.
Mechanism of Action
The mechanism of action of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone involves its interaction with specific molecular targets and pathways. It may act as an antagonist or inhibitor at various receptor sites, influencing neurotransmitter activity and other cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Heterocyclic Analogues
8-Chlorodibenzo[b,f][1,4]oxazepine Derivatives
The compound SC-51322 (8-chlorodibenzo[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide) shares the dibenzooxazepine backbone but differs in substituents:
- Chlorine at position 8 instead of 2.
- A hydrazide-carboxylic acid side chain instead of ethanone. This structural variation confers potent prostaglandin E2 (PGE2) antagonism, highlighting the importance of substitution patterns in biological activity .
Dibenzo[b,f][1,4]thiazepine Derivatives
Replacing the oxygen atom in the oxazepine ring with sulfur yields dibenzo[b,f][1,4]thiazepine derivatives. For example, 2-(11-oxodibenzo[b,f][1,4]thiazepin-10(11H)-yl)-N-phenylacetamide exhibits significant antimicrobial activity, demonstrating that heteroatom substitution modulates electronic properties and bioactivity .
Hexahydrodibenzo[b,e][1,4]diazepin-1-ones
These compounds feature a saturated seven-membered diazepine ring fused to two benzene rings. For instance, 3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-hexahydrodibenzo[b,e][1,4]diazepin-1-one was structurally confirmed via X-ray crystallography, emphasizing the role of ring saturation in conformational stability .
Pharmacological and Functional Comparisons
Key Observations :
- Substituent Position : Chlorine at C2 vs. C8 alters steric and electronic interactions, influencing target selectivity.
- Heteroatom Effects : Oxygen vs. sulfur modulates lipophilicity and hydrogen-bonding capacity, critical for membrane permeability and receptor binding .
- Ring Saturation: Saturated derivatives (e.g., hexahydrodiazepinones) exhibit enhanced conformational rigidity, beneficial for crystallographic studies .
Metal-Free Oxidative C–H Amination
A recent method for synthesizing dibenzo[b,f][1,4]oxazepinones employs μ-oxo hypervalent iodine catalysis, enabling efficient C–H amination without transition metals. This approach is scalable and eco-friendly, applicable to derivatives like 2-chloro-1-dibenzooxazepin-ethanone .
Condensation Reactions
Sakharov et al. synthesized dibenzo[b,f][1,4]oxazepin-11(10H)-ones via condensation of o-nitrochloro benzene derivatives with amines and CH-acidic compounds. This method emphasizes the utility of nitro groups as directing groups in cyclization .
Knoevenagel-Addition Pathways
Chromone-based dibenzooxazepines were synthesized using Knoevenagel adducts and enamine intermediates, achieving high yields in aqueous sodium dodecyl sulfate (SDS). This highlights the role of micellar catalysis in heterocycle synthesis .
Biological Activity
2-Chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, including cytotoxicity, antibacterial activity, and potential therapeutic applications.
- Molecular Formula : C15H12ClNO2
- Molecular Weight : 273.714 g/mol
- CAS Number : 64125-27-5
Synthesis
The synthesis of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone typically involves cyclocondensation reactions. A common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions, often facilitated by microwave irradiation. The following table summarizes the synthetic routes and conditions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Cyclocondensation | 2-Chlorobenzaldehyde + 2-Aminophenol | Basic medium, microwave irradiation |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Cytotoxicity
Research indicates that 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone exhibits cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, some derivatives showed significant selectivity towards cancer cells over normal cells. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 97.3 |
| Compound B | U87 | 107.4 |
These findings suggest that structural modifications can enhance the cytotoxic properties of dibenzo derivatives.
Antibacterial Activity
The antibacterial activity of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone has been evaluated against various bacterial strains. While initial studies indicated limited antibacterial properties at concentrations ranging from 12.5 to 100 µM, further research is warranted to explore its potential as an antibacterial agent.
Case Studies
A notable case study involved the evaluation of several dibenzo derivatives for their anti-tubercular and anti-inflammatory activities. The study employed methods such as the Lowenstein-Jensen medium method and carrageenan-induced paw edema method. While none of the compounds exhibited promising anti-inflammatory activity, some demonstrated inhibition against Mycobacterium tuberculosis.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone, and how can key reaction steps be optimized?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, intermediate steps may include condensation of aromatic amines with chlorinated carbonyl precursors under acidic or basic conditions. Optimization focuses on controlling reaction temperature (e.g., 0–50°C for diazotization steps) and solvent selection (e.g., DMF for nucleophilic substitutions) to minimize side products. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating high-purity yields .
Q. How can spectroscopic and chromatographic techniques be employed to characterize this compound?
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 170–190 ppm) to confirm the dibenzoxazepine backbone and chloroethyl substituent .
- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect molecular ions (e.g., m/z 245.66 for [M+H]⁺) .
- IR : Identify characteristic stretches (e.g., C=O at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?
The compound participates in nucleophilic substitutions (e.g., replacing Cl with amines or thiols) and redox reactions. For example:
- Substitution : React with piperazine derivatives in DMF at 80°C to form piperazinyl-ethanone analogs .
- Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to a secondary alcohol, requiring anhydrous conditions .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of 2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone, and how are they addressed?
- Crystal Growth : Slow evaporation of acetone/water mixtures yields orthorhombic crystals (space group P2₁2₁2₁). Poor diffraction may require cryocooling (100 K) to reduce thermal motion .
- Refinement : Use SHELX software for structure solution (e.g., SHELXD for phasing and SHELXL for refinement). Challenges include resolving disordered chloroethyl groups; constraints (e.g., DFIX) stabilize bond lengths during refinement .
Q. How can structure-activity relationship (SAR) studies elucidate its role as an EP2 receptor antagonist?
- Bioassays : Measure inhibition of prostaglandin E2 (PGE2)-induced cAMP production in HEK293 cells transfected with human EP2 receptors .
- Modifications : Synthesize analogs (e.g., replacing the chloro group with methoxy or nitro substituents) and compare IC₅₀ values. For example, the chloro group enhances electrophilicity, improving receptor binding .
Q. How do conflicting biological activity data across studies inform mechanistic hypotheses?
Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell type, PGE2 concentration). Validate using standardized protocols (e.g., FLIPR calcium flux assays) and orthogonal methods (e.g., radioligand binding). Molecular dynamics simulations can further probe ligand-receptor interactions .
Q. What methodologies are effective in analyzing its metabolic stability and toxicity profile?
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP3A4/2D6 isoforms are likely involved in oxidation .
- Toxicity Screening : Use zebrafish embryos to assess acute toxicity (LC₅₀) and phenotypic changes (e.g., pericardial edema) .
Methodological Tables
Q. Table 1. Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁2₁2₁ | |
| Unit cell (Å) | a = 7.935, b = 8.461, c = 19.004 | |
| Resolution (Å) | 0.84 | |
| R factor | 0.052 |
Q. Table 2. SAR of EP2 Receptor Antagonists
| Substituent | IC₅₀ (nM) | Notes |
|---|---|---|
| Cl | 12.3 | High binding affinity |
| OCH₃ | 45.7 | Reduced electrophilicity |
| NO₂ | 8.9 | Enhanced π-π stacking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
